molecular formula C19H19N3O2 B277222 N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277222
M. Wt: 321.4 g/mol
InChI Key: NUIDJNXPHCAJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in multiple physiological processes, including steroidogenesis, apoptosis, and immune response. DPA-714 has been studied extensively for its potential applications in various scientific research fields, such as neuroimaging, cancer research, and inflammation studies.

Mechanism of Action

N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide binds selectively to TSPO, which is located on the outer membrane of mitochondria. TSPO is involved in the transport of cholesterol into mitochondria, which is a crucial step in steroidogenesis. This compound has been shown to modulate TSPO activity, leading to changes in steroidogenesis and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in steroidogenesis, this compound has been shown to modulate the immune response and apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of TSPO and the physiological processes that it is involved in. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of new synthesis methods to increase the yield and availability of this compound. Another area of interest is the development of new applications for this compound in various scientific research fields. For example, this compound may have potential applications in the treatment of inflammatory disorders and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step reaction starting from 2,5-dimethylphenylamine and 2-cyanoacetamide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The amine is then reacted with 4-chloro-3,5-dimethylphenyl isocyanate to yield the final product, this compound. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been used extensively in neuroimaging studies as a positron emission tomography (PET) tracer for imaging TSPO expression in the brain. TSPO expression is upregulated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound PET imaging has been shown to be a useful tool for detecting and monitoring the progression of these diseases. In addition, this compound has also been studied for its potential applications in cancer research and inflammation studies.

properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O2/c1-13-7-8-14(2)17(11-13)21-18(23)9-10-22-12-20-16-6-4-3-5-15(16)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)

InChI Key

NUIDJNXPHCAJNT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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